molecular formula C11H13ClN2O B3371449 1-[(4-Chlorophenyl)methyl]piperazin-2-one CAS No. 701208-33-5

1-[(4-Chlorophenyl)methyl]piperazin-2-one

Cat. No. B3371449
CAS RN: 701208-33-5
M. Wt: 224.68 g/mol
InChI Key: NATDHIXNHFQBIT-UHFFFAOYSA-N
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Description

“1-[(4-Chlorophenyl)methyl]piperazin-2-one” is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .


Synthesis Analysis

The synthesis of “1-[(4-Chlorophenyl)methyl]piperazin-2-one” involves several steps. The common intermediate 1-[(4-chlorophenyl)(phenyl)methyl]piperazine is prepared from (4-chlorophenyl)(phenyl)methanone in three steps with excellent yields . Technological parameters including raw material ratio, reaction time, and temperature are optimized .


Molecular Structure Analysis

The molecular structure of “1-[(4-Chlorophenyl)methyl]piperazin-2-one” has been confirmed by FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction .


Chemical Reactions Analysis

A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities . Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(4-Chlorophenyl)methyl]piperazin-2-one” have been analyzed using various techniques. Elemental analyses (C, H, and N) were conducted with a Perkin–Elmer model 240C analyzer, and all analyses results were consistent with theoretical values (within ±0.3%), unless otherwise indicated .

Scientific Research Applications

Serotonin Receptor Agonist

“1-[(4-Chlorophenyl)methyl]piperazin-2-one” is used as a 5-HT-1 serotonin receptor agonist . Serotonin receptors are important targets for a wide range of pharmaceuticals and are involved in the regulation of numerous physiological functions, including mood, appetite, and sleep.

Pharmaceutical Intermediate

This compound is also used as a pharmaceutical intermediate . Pharmaceutical intermediates are the key components used in the production of active pharmaceutical ingredients. They play a crucial role in the development of many medications.

Anthelmintic Activity

Piperazine derivatives, such as “1-[(4-Chlorophenyl)methyl]piperazin-2-one”, have been found to exhibit anthelmintic activity . Anthelmintics are drugs that are used to treat infections with parasitic worms. This includes both flat worms, e.g., flukes and tapeworms, and round worms, i.e., nematodes.

Antibacterial Activity

These compounds also show antibacterial activity . They can be used in the treatment of bacterial infections, contributing to the development of new antibiotics, which is particularly important given the rise of antibiotic-resistant bacteria.

Insecticidal Activity

Another application of piperazine derivatives is their insecticidal activity . They can be used in the development of new insecticides, helping to control pests that can damage crops or spread diseases.

Pharma Release Testing

“1-[(4-Chlorophenyl)methyl]piperazin-2-one” can be used in pharma release testing . This involves testing the final product for its performance and safety before it is released to the market. It ensures that the product meets the necessary specifications and quality standards.

Pharma Method Development

This compound is also suitable for use in pharma method development for qualitative and quantitative analyses . This involves developing and validating methods to be used in the analysis of raw materials, in-process materials, and finished goods.

Future Directions

The future directions for “1-[(4-Chlorophenyl)methyl]piperazin-2-one” could involve designing and synthesizing more derivatives to screen potential anti-allergy drugs . Further studies could also focus on optimizing the synthesis process .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O/c12-10-3-1-9(2-4-10)8-14-6-5-13-7-11(14)15/h1-4,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATDHIXNHFQBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Chlorophenyl)methyl]piperazin-2-one

Synthesis routes and methods

Procedure details

A cold (0° C.) solution of tert-Butyl 4-(4-chlorobenzyl)-3-oxopiperazine-1-carboxylate (3.2 g, 9.9 mmol) in ethyl acetate (100 mL) was saturated with HCl gas. The resultant mixture was stirred at 0° C. for 1 h. The product mixture was concentrated under vacuum. The residue was treated with dichloromethane saturated with ammonia gas. The resultant chalky mixture was filtered, and the filtrate concentrated under vacuum. The residue was diluted with benzene and concentrated under vacuum to provide 1-(4-chlorobenzyl)-piperazin-2-one.
Name
tert-Butyl 4-(4-chlorobenzyl)-3-oxopiperazine-1-carboxylate
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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